molecular formula C24H21N5O6 B2421815 ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534566-85-3

ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2421815
CAS No.: 534566-85-3
M. Wt: 475.461
InChI Key: YQYRACIVHWUBDO-QLYXXIJNSA-N
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Description

(Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Biochemical Analysis

Biochemical Properties

(Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby inhibiting its activity . This interaction can lead to the suppression of cell proliferation, making it a potential candidate for cancer treatment.

Cellular Effects

The effects of (Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties .

Molecular Mechanism

The molecular mechanism of (Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding inhibits CDK2 activity, leading to cell cycle arrest and apoptosis . Additionally, the compound can activate p53, a tumor suppressor protein, which further enhances its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound maintains its anti-cancer properties for several weeks, but its efficacy may decrease due to degradation . Additionally, prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of drug efflux pumps .

Dosage Effects in Animal Models

The effects of (Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a sharp increase in adverse effects . Therefore, careful dosage optimization is crucial for maximizing therapeutic benefits while minimizing toxicity.

Metabolic Pathways

(Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of (Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of (Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within mitochondria is particularly important for its pro-apoptotic effects, as it can directly interact with mitochondrial proteins to induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and nitrobenzoyl derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Combining substituted pyrimidines with nitrobenzoyl derivatives under acidic or basic conditions.

    Cyclization: Formation of the heterocyclic ring system through intramolecular cyclization reactions.

    Esterification: Introduction of the ethyl ester group through esterification reactions using reagents like ethyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalysts.

    Substitution: The imino and carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation Products: Nitro to nitroso derivatives.

    Reduction Products: Nitro to amino derivatives.

    Substitution Products: Various substituted imino and carboxylate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the nitro group is particularly significant for its biological reactivity.

Medicine

In medicinal chemistry, this compound can be explored for drug development. Its unique structure may interact with specific biological targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imino and carboxylate groups can also form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is unique due to its specific combination of functional groups and heterocyclic structure

Properties

IUPAC Name

ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O6/c1-4-35-24(32)17-13-16-20(25-19-11-7-8-12-27(19)23(16)31)28(14(2)3)21(17)26-22(30)15-9-5-6-10-18(15)29(33)34/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYRACIVHWUBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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